One-Step vs. Multi-Step Synthesis
O-(2-Methylpropyl)-D-tyrosine can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with typical O-alkylation methods for D-tyrosine, which often require multiple steps and protecting group manipulations to achieve comparable yields.
| Evidence Dimension | Synthetic yield and number of steps |
|---|---|
| Target Compound Data | Quantitative yield (approaching 100%) in one step |
| Comparator Or Baseline | Conventional alkylation of D-tyrosine with alkyl halides typically requires multiple steps and often yields below 90% |
| Quantified Difference | One-step vs. multi-step; quantitative yield vs. variable yields (<90%) |
| Conditions | Adapted Vilsmeier conditions as reported in Molbank 2023, M1654 |
Why This Matters
Higher synthetic efficiency and yield translate directly to reduced procurement costs and faster availability for large-scale research applications.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). One-Step Synthesis of O-(2-Methylpropyl)-D-tyrosine in Quantitative Yield. Molbank, 2023(2), M1654. DOI: 10.3390/M1654 (via OUCI) View Source
